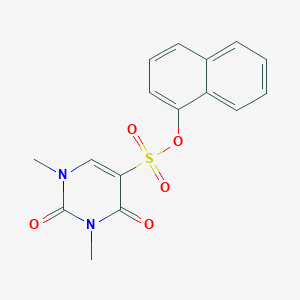
Naphthalen-1-yl 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalen-1-yl 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate, also known as NDPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. NDPS is a sulfonated pyrimidine derivative that exhibits a wide range of biological activities, making it a promising candidate for the development of new drugs and therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Naphthalimides in Medicinal Applications
Naphthalimide compounds, characterized by their nitrogen-containing aromatic heterocycles, have shown extensive potential in medicinal applications due to their ability to interact with various biological molecules. Some naphthalimides have entered clinical trials as anticancer agents, while others are being explored for their antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant properties. Naphthalimide-derived agents also serve as artificial ion receptors, fluorescent probes, and cell imaging agents, indicating a wide range of applications in detecting ions, understanding biological processes, and evaluating pharmacological properties (Gong et al., 2016).
Environmental Purification and Biodegradation
Naphthalene derivatives are utilized in environmental applications, such as the purification of industrial wastewater containing hard surfactants like isobutylnaphthalene sulfonates. Electron irradiation has been applied to convert these surfactants into biodegradable products, highlighting a combined electron-beam and biological purification strategy that finds practical application in industries (Pikaev et al., 1997). Furthermore, microbial degradation of polycyclic aromatic hydrocarbons (PAHs), a significant environmental concern, involves naphthalene as a key component. This process is crucial for the ecological recovery of PAH-contaminated sites, with microbial degradation being the primary mechanism for detoxification (Peng et al., 2008).
Analytical and Industrial Applications
Naphthalene derivatives have been explored for their analytical and industrial significance. For instance, 1,2-Naphthoquinone-4-sulfonic acid salts have found use in organic synthesis, demonstrating the versatility of naphthalene derivatives in facilitating chemical reactions and analyses. These compounds have been employed as analytical derivatization reagents for the spectrophotometric determination of drugs containing primary and secondary amino groups, underlining their importance in pharmaceutical analysis (Ribeiro et al., 2022).
Eigenschaften
IUPAC Name |
naphthalen-1-yl 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-17-10-14(15(19)18(2)16(17)20)24(21,22)23-13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWKYOTVCJYBNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)OC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[butyl(methyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2708776.png)
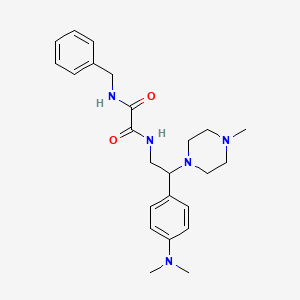

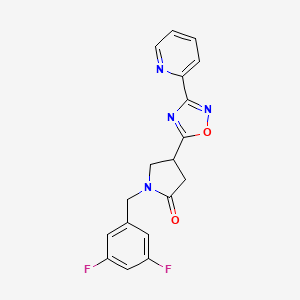
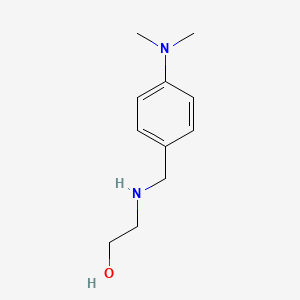
![N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide](/img/structure/B2708783.png)
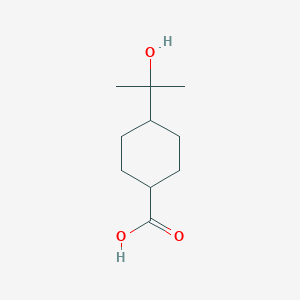
![2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2708787.png)
![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2708788.png)

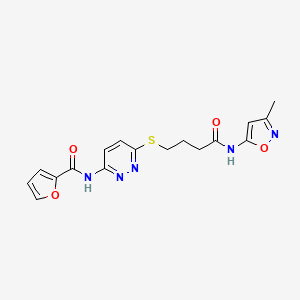
![2-(2-chloro-6-fluorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2708793.png)

![2-(2,2-Difluorobenzo[1,3]dioxol-4-yl)ethanol](/img/structure/B2708799.png)